1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Biological Activity
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that integrates a tetrahydroquinoline core with an ethylsulfonyl group and a thiophenylmethyl moiety. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is C22H22N2O3S2, with a molecular weight of approximately 426.6 g/mol. The structure features functional groups that are known to interact with biological targets effectively.
Property | Value |
---|---|
Molecular Formula | C22H22N2O3S2 |
Molecular Weight | 426.6 g/mol |
CAS Number | 2034408-41-6 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The ethylsulfonyl group enhances solubility and reactivity, while the tetrahydroquinoline core provides a rigid framework conducive to binding with enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, related thiourea derivatives have shown significant inhibition of cancer cell proliferation across various cell lines:
- GI50 Values : Indicate the concentration required to inhibit cell growth by 50%.
- Non-small lung cancer: GI50 = 1.7 µM
- Ovarian cancer: GI50 = 25.9 µM
- Prostate cancer: GI50 = 28.7 µM
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds containing thiourea and sulfonamide functionalities have been reported to possess antimicrobial properties. They are effective against various bacterial strains and fungi, making them potential candidates for antibiotic development:
- Antibacterial Efficacy : In vitro studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Values indicate effectiveness against specific pathogens.
Case Studies
A recent study published in Pharmaceutical Research evaluated the biological activity of several thiourea derivatives, including those structurally similar to our compound of interest. The study highlighted:
- Inhibition of PI3K Pathway : Certain derivatives were found to inhibit the PI3K pathway, which is crucial in cancer progression.
- Cytotoxicity Tests : Compounds were tested against U937 cells with varying degrees of cytotoxicity observed.
Properties
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-25(22,23)20-9-3-5-13-11-14(7-8-16(13)20)19-17(21)18-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMUKXHEVFTAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.